![molecular formula C20H20N2O2S2 B447095 7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 350994-91-1](/img/structure/B447095.png)
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a complex heterocyclic compound that belongs to the class of thiazoloquinolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinoline ring, and is substituted with methoxy and dimethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the quinoline derivative with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Methoxylation and Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the thione group to a thiol.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH), various nucleophiles and electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-based antibiotics and antifungal agents.
Quinoline Derivatives: Compounds with a quinoline ring, such as antimalarial drugs like chloroquine and quinine.
Uniqueness
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to its specific combination of functional groups and fused ring structure. This uniqueness imparts distinct chemical properties and potential biological activities that are not commonly found in other thiazole or quinoline derivatives.
特性
CAS番号 |
350994-91-1 |
|---|---|
分子式 |
C20H20N2O2S2 |
分子量 |
384.5g/mol |
IUPAC名 |
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-10-9-14(24-4)11-16(15)21-20)19(25)22(26-18)12-5-7-13(23-3)8-6-12/h5-11,21H,1-4H3 |
InChIキー |
YZXPBJDOGCMRRW-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=S)N(S2)C4=CC=C(C=C4)OC)C |
正規SMILES |
CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=S)N(S2)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzyloxy)-N'-[2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B447013.png)
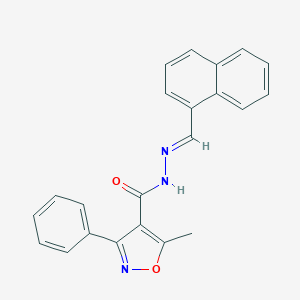
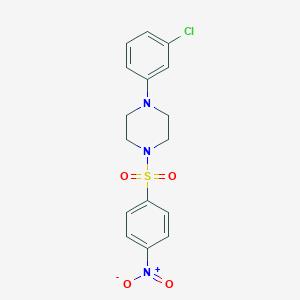
![2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B447017.png)
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B447020.png)

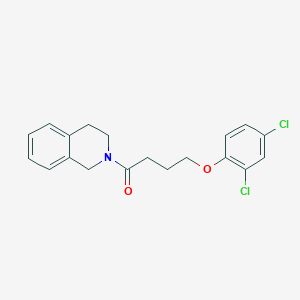
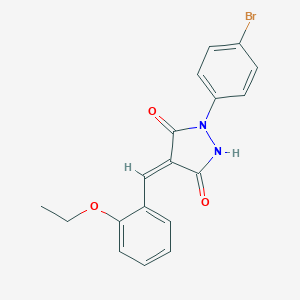

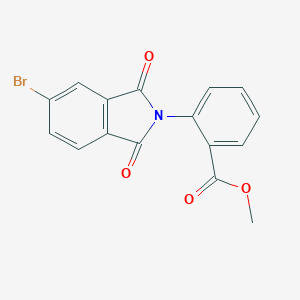
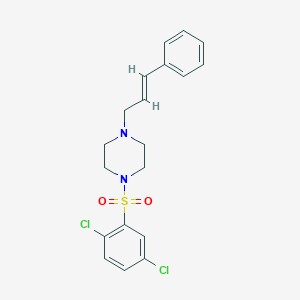
![3-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447030.png)
![n-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B447031.png)
![N-(3-chloro-2-methylphenyl)-4-{3-nitro-5-[(4-methylphenyl)sulfanyl]phenoxy}benzamide](/img/structure/B447033.png)
